2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol
CAS No.:
Cat. No.: VC17832701
Molecular Formula: C7H11F2N3O
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11F2N3O |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-[5-amino-3-(1,1-difluoroethyl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C7H11F2N3O/c1-7(8,9)5-4-6(10)12(11-5)2-3-13/h4,13H,2-3,10H2,1H3 |
| Standard InChI Key | MMTUMRFRKNVCBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NN(C(=C1)N)CCO)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[5-amino-3-(1,1-difluoroethyl)pyrazol-1-yl]ethanol, reflects its core pyrazole ring substituted at the 3-position with a 1,1-difluoroethyl group and at the 1-position with a hydroxyethyl chain. The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms, while the difluoroethyl group introduces electronegative fluorine atoms that influence electronic distribution and potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁F₂N₃O |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 1698457-58-7 |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) |
| Hydrogen Bond Acceptors | 5 (N, O, F) |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public literature, analogous pyrazole derivatives exhibit characteristic signals. The amine group typically shows broad peaks in the 1H NMR region of δ 1.5–2.5 ppm, while aromatic protons on the pyrazole ring resonate between δ 6.0–8.0 ppm. Fluorine-19 NMR would likely reveal coupling patterns indicative of the difluoroethyl group’s geminal fluorines.
Synthetic Pathways and Optimization
General Pyrazole Synthesis Strategies
Pyrazoles are conventionally synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 2-[5-amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol, a plausible route involves:
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Formation of the Pyrazole Core: Reaction of hydrazine with a trifluoromethyl-substituted diketone precursor.
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Functionalization: Introduction of the ethanol side chain through nucleophilic substitution or Mitsunobu reactions.
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Fluorination: Installation of the difluoroethyl group via halogen exchange or electrophilic fluorination.
Challenges in Synthesis
The geminal difluoroethyl group presents synthetic hurdles due to fluorine’s high electronegativity and the stability of CF₂ intermediates. Side reactions such as over-fluorination or elimination must be controlled through careful temperature modulation and catalyst selection. Yield optimization may require transition metal catalysts (e.g., palladium) to facilitate coupling reactions at the pyrazole’s 3-position.
Physicochemical Properties and Reactivity
Acid-Base Behavior
The primary amine (pKa ≈ 9–10) and hydroxyl group (pKa ≈ 15–16) confer pH-dependent solubility. Protonation at physiological pH could enhance water solubility, making the compound a candidate for prodrug formulations.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Method Development: Optimizing fluorine incorporation and regioselective substitution.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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Crystallographic Studies: Resolving three-dimensional structure to inform drug design.
Collaborative Opportunities
Academic-industrial partnerships could accelerate translational research, particularly in screening the compound against disease-relevant biological targets. Computational modeling (e.g., molecular docking) may identify potential therapeutic applications prior to costly wet-lab experiments.
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